Double-Annelation Reactivity: One-Pot Synthesis of Thiazolo[2,3-b]pyrimido Heterocyclic Systems
2-(Methylthio)-2-thiazoline undergoes double-annelation with heteroaromatic 2-aminoesters to yield thiazolo[2,3-b]pyrimido moieties in a single synthetic operation. This one-pot, multi-bond-forming transformation produces tri- and tetracyclic hetero systems that are partly novel, demonstrating the compound's capacity as a dual electrophilic building block [1]. In contrast, unsubstituted 2-thiazoline or 2-amino-2-thiazoline lack the requisite leaving group at C2 and cannot participate in this double-annelation cascade, requiring instead multi-step sequences or alternative activation strategies.
| Evidence Dimension | Reaction outcome and synthetic efficiency |
|---|---|
| Target Compound Data | Double-annelation yields thiazolo[2,3-b]pyrimido moiety in one pot; produces tri- and tetracyclic hetero systems |
| Comparator Or Baseline | 2-Thiazoline (unsubstituted): incapable of double-annelation; requires multi-step alternative routes |
| Quantified Difference | Single-step vs. multi-step synthesis (step reduction not numerically quantified in source) |
| Conditions | Reaction with heteroaromatic 2-aminoesters under one-pot conditions |
Why This Matters
For synthetic and medicinal chemistry procurement, this one-pot double-annelation capability translates directly to reduced synthetic steps, lower material costs, and access to novel chemical space not readily accessible with alternative starting materials.
- [1] Sauter, F., Fröhlich, J., Chowdhury, A. Z. M. S., & Hametner, C. (1997). Reagents for new heteroannelation reactions III. 2-(Methylthio)-2-thiazoline. Monatshefte für Chemie, 128(5), 503-507. View Source
